Bienvenue dans la boutique en ligne BenchChem!

(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Eliminate 50% yield loss: This single-enantiomer (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS 2307772-62-7) delivers defined stereochemistry for diastereoselective transformations. Its fully saturated hexahydro core (Fsp3=1.0) offers superior metabolic stability vs tetrahydro analogs. The bridgehead carboxylic acid at position 1 provides a distinct exit vector for fragment-based drug design. Ideal for enantioselective prostaglandin and pheromone synthesis. Avoid racemic purification burdens — start chiral.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 2307772-62-7
Cat. No. B2865607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid
CAS2307772-62-7
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESC1CC2COC(C2C1)C(=O)O
InChIInChI=1S/C8H12O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7+/m0/s1
InChIKeyGLKJJVOXLBAMEL-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid: Chiral Bicyclic Scaffold for Asymmetric Synthesis & Fragment-Based Drug Discovery


(1R,3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS 2307772-62-7) is a single-enantiomer, fully saturated bicyclic carboxylic acid featuring a 3-oxabicyclo[3.3.0]octane core [1]. With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, this compound serves as a conformationally constrained chiral building block for medicinal chemistry and asymmetric synthesis [2]. It is commercially available through major suppliers such as Enamine (distributed by Sigma-Aldrich) and Biosynth (distributed by CymitQuimica), primarily at research-grade purities .

Why Generic Substitution of (1R,3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid Fails: Stereochemical, Conformational, and Positional Determinants


In-class compounds such as the racemic mixture, partially unsaturated analogs, or positional isomers cannot simply replace this specific single enantiomer. The defined (1R,3aR,6aS) stereochemistry dictates the three-dimensional orientation of the carboxylic acid handle, which is critical for diastereoselective transformations and target binding [1]. The fully saturated hexahydro core distinguishes it from 4H,5H,6H-tetrahydro analogs by offering different conformational flexibility, metabolic stability profiles, and chemical reactivity (absence of an electrophilic enol-ether moiety) . Furthermore, the carboxylic acid at the bridgehead position 1 provides a distinct exit vector compared to the 5-position isomer, directly impacting fragment-based drug design strategies [2].

Quantitative Differentiation Evidence for (1R,3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid Against Key Analogs


Single Enantiomer vs. Racemate: Defined Stereochemistry Eliminates 50% Enantiomeric Waste in Asymmetric Synthesis

The target compound (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a single enantiomer, whereas the most common commercial offering under the same CAS number (2307772-62-7) is the racemic mixture rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid . Purchasing the single enantiomer eliminates the need for preparative chiral separation, which would otherwise require specialized equipment (SFC/HPLC with chiral stationary phases), additional method development time, and result in a 50% loss of material as the undesired enantiomer [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Fully Saturated Hexahydro Core vs. Partially Unsaturated 4H,5H,6H-Tetrahydro Analog: Divergent Physicochemical and Reactivity Profiles

The target compound (C8H12O3, MW 156.18 g/mol) is fully saturated, whereas the closest unsaturated analog 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid (CAS 1596746-91-6, C8H8O3, MW 152.15 g/mol) contains a double bond in the furan ring . The saturation difference alters key properties: the unsaturated analog possesses an enol-ether moiety susceptible to electrophilic addition and oxidative metabolism, while the saturated version offers greater chemical stability and a distinct conformational landscape with sp3-rich character, which is increasingly favored in drug discovery for improved solubility and reduced aromatic ring count [1].

Physicochemical Properties Metabolic Stability Chemical Reactivity

Bridgehead Carboxylic Acid at Position 1 vs. Position 5 Isomer: Distinct Exit Vector Geometry for Fragment-Based Drug Design

The carboxylic acid group is located at the bridgehead position 1 of the bicyclic scaffold, in contrast to the 5-position isomer (3aS,6aS)-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid. This positional difference results in distinct exit vector angles and distances from the scaffold centroid, which is critical in fragment-based drug design where the geometry of functional group presentation determines binding site compatibility . A derivative incorporating the 5-substituted cyclopenta[c]furan scaffold demonstrated potent ACC1 inhibition (IC50 = 1.09 nM), indicating that the scaffold substitution pattern directly influences biological activity [1].

Fragment-Based Drug Design Exit Vector Analysis Scaffold Diversity

Commercial Availability: Single Enantiomer from Enamine/Sigma-Aldrich vs. Racemate from Generic Suppliers

The target single-enantiomer compound is specifically listed by Enamine (distributed through Sigma-Aldrich, product ENAH3046F533) with defined stereochemistry . In contrast, the most widely listed offering under the same CAS number is the racemic mixture rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid, available from CymitQuimica/Biosynth at a minimum purity of 95% and priced at €665 for 50 mg . The achiral, stereochemistry-unspecified version (CAS 1803562-54-0) is available from multiple vendors at purities of 97-98% . This fragmented supply landscape requires careful vendor selection based on stereochemical requirements.

Commercial Sourcing Supply Chain Quality Assurance

High-Value Application Scenarios for (1R,3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid Based on Differentiation Evidence


Enantioselective Synthesis of Prostaglandin Analogs and Cyclopentanoid Natural Products

The defined (1R,3aR,6aS) stereochemistry makes this building block suitable for the enantioselective construction of prostaglandin-related scaffolds, where the 3-oxabicyclo[3.3.0]octane core serves as a key intermediate. Patent literature specifically describes optically active cyclopenta[c]furan derivatives as critical precursors for prostanoid synthesis [1]. Using the single enantiomer eliminates the 50% yield loss and purification burden inherent in racemic starting materials.

Fragment-Based Drug Discovery Requiring sp3-Rich, Conformationally Constrained Carboxylic Acid Building Blocks

The fully saturated hexahydro core (Fsp3 = 1.0) aligns with modern medicinal chemistry strategies that prioritize three-dimensionality and saturation to improve clinical success rates [2]. The bridgehead carboxylic acid at position 1 provides a distinct exit vector for fragment growing, complementing the 5-substituted isomer that has already yielded potent ACC1 inhibitors (IC50 = 1.09 nM) [3].

Chiral Pool Synthesis Where Enantiopurity is Non-Negotiable for Downstream Diastereoselective Transformations

In synthetic routes where the cyclopenta[c]furan scaffold undergoes further stereocontrolled transformations (e.g., bridgehead enolate alkylations as described in the asymmetric synthesis literature [1]), starting with a racemate would generate inseparable diastereomeric mixtures. The single-enantiomer starting material ensures that all subsequent chiral centers are installed relative to a defined stereochemical framework.

Synthesis of Insect Pheromone Analogs Based on the 3-Oxabicyclo[3.3.0]octane Scaffold

The patent JP4621904B2 demonstrates that optically active 3-oxabicyclo[3.3.0]octane derivatives function as contact sex pheromones and sexual stimulants for the white-spotted longicorn beetle (Anoplophora malasiaca) [4]. The defined stereochemistry of the target compound makes it a suitable starting material for synthesizing stereochemically pure pheromone analogs for agricultural applications.

Quote Request

Request a Quote for (1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.